4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate
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Overview
Description
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate is a chemical compound with the molecular formula C19H19NO4 It is characterized by the presence of a benzodioxole group and a pivalate ester, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate typically involves the reaction of 4-aminophenyl pivalate with 1,3-benzodioxole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, more efficient mixing and heating systems, and continuous monitoring of reaction parameters to ensure consistent quality and yield. The industrial process may also involve additional purification steps to remove any impurities and obtain a product that meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzodioxole and pivalate groups can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate involves its interaction with specific molecular targets and pathways. The benzodioxole group is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The pivalate ester group may also play a role in enhancing the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
- 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl acetate
- 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl butyrate
Uniqueness
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate is unique due to the presence of both the benzodioxole and pivalate ester groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specific interactions with molecular targets, making it a valuable compound for various research applications .
Biological Activity
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate is a chemical compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C19H19NO4
- Molecular Weight : 325.36 g/mol
- Boiling Point : Predicted at 461.9 ± 45.0 °C
- Density : 1.17 ± 0.1 g/cm³
- pKa : 3.53 ± 0.20
Synthesis
The synthesis of this compound typically involves the reaction of 4-aminophenyl pivalate with 1,3-benzodioxole-5-carbaldehyde. The reaction conditions are optimized for yield and purity, often using solvents and catalysts to facilitate the process .
Antimicrobial Properties
Research indicates that compounds containing benzodioxole moieties often exhibit antimicrobial activities. The presence of the benzodioxole group in this compound is believed to enhance its interaction with microbial targets, potentially disrupting their cellular processes .
Anticancer Activity
Studies have shown that derivatives of benzodioxole exhibit significant anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism is thought to involve interaction with specific enzymes and receptors that are crucial for tumor growth .
The biological activity of this compound may be attributed to its ability to modulate enzyme activity and receptor interactions. The benzodioxole group is particularly effective in binding to molecular targets involved in cell signaling pathways related to proliferation and apoptosis .
Case Studies
Comparative Analysis with Similar Compounds
Compound | Biological Activity | Unique Features |
---|---|---|
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid | Moderate anticancer activity | Lacks pivalate group |
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl acetate | Antimicrobial properties | Ester group enhances solubility |
4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl butyrate | Anticancer effects observed | Longer alkyl chain may affect membrane permeability |
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-19(2,3)18(21)24-15-7-5-14(6-8-15)20-11-13-4-9-16-17(10-13)23-12-22-16/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTHURYXXOLEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)N=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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